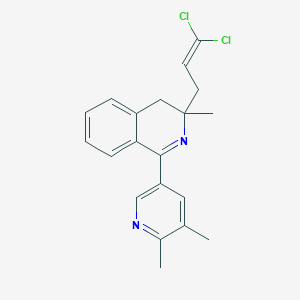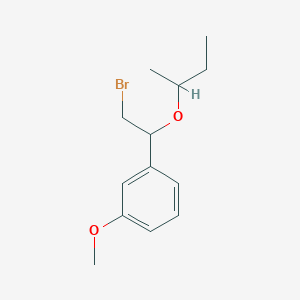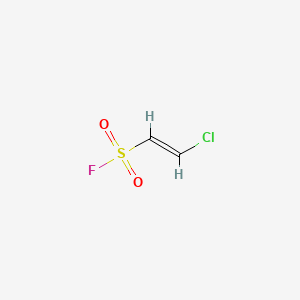
(E)-2-chloroethene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-chloroethene-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride functional group attached to a chloroethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloroethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources under controlled conditions. For instance, sulfonyl fluorides can be synthesized from sulfonates or sulfonic acids using mild reaction conditions and readily available reagents . Another method involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of sulfur dioxide fluoride gas as an electrophilic hub, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-chloroethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
(E)-2-chloroethene-1-sulfonyl fluoride has several scientific research applications, including:
Wirkmechanismus
The mechanism by which (E)-2-chloroethene-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-2-chloroethene-1-sulfonyl fluoride include other sulfonyl fluorides, such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Tosyl fluoride
Uniqueness
What sets this compound apart from other sulfonyl fluorides is its unique chloroethene backbone, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C2H2ClFO2S |
|---|---|
Molekulargewicht |
144.55 g/mol |
IUPAC-Name |
(E)-2-chloroethenesulfonyl fluoride |
InChI |
InChI=1S/C2H2ClFO2S/c3-1-2-7(4,5)6/h1-2H/b2-1+ |
InChI-Schlüssel |
UKZVBTSPZPFBNL-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/Cl)\S(=O)(=O)F |
Kanonische SMILES |
C(=CCl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


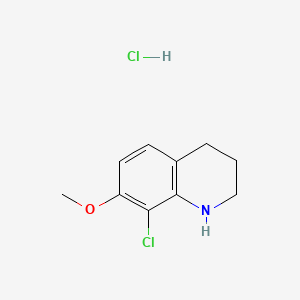
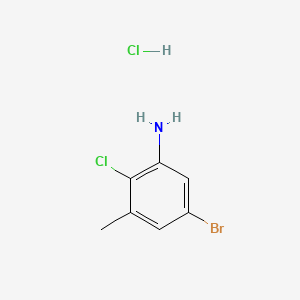
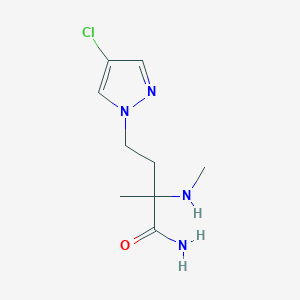
![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
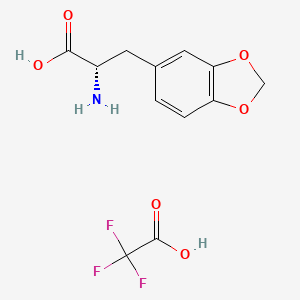
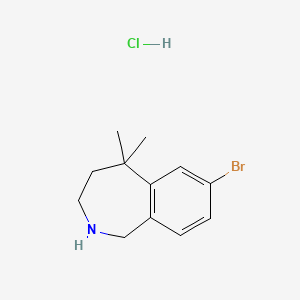
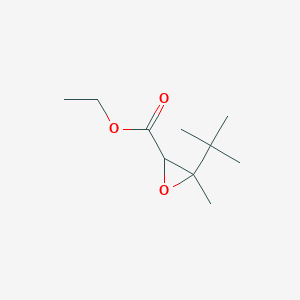
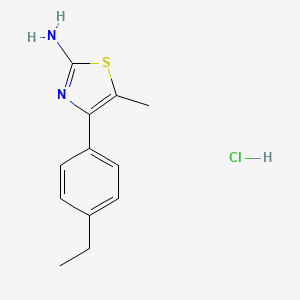
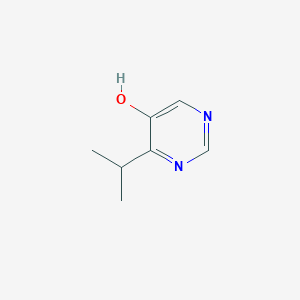
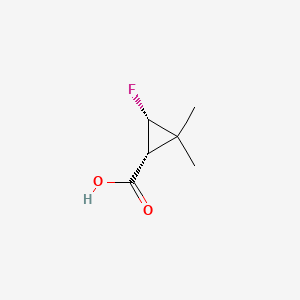
![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
